molecular formula C12H20O4 B14482519 2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane) CAS No. 65375-40-8

2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)

Cat. No.: B14482519
CAS No.: 65375-40-8
M. Wt: 228.28 g/mol
InChI Key: LUSCNZBJFBNVDT-UHFFFAOYSA-N
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Description

2,2’-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane) is a chemical compound with the molecular formula C14H24O4. It is a type of epoxy compound, characterized by the presence of oxirane (epoxy) groups. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of cyclohexane-1,1-dimethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final epoxy compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can convert the epoxy groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2’-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane) has several applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.

    Biology: Employed in the synthesis of biocompatible materials for medical applications.

  • **Medicine

Properties

CAS No.

65375-40-8

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-[[1-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane

InChI

InChI=1S/C12H20O4/c1-2-4-12(5-3-1,15-8-10-6-13-10)16-9-11-7-14-11/h10-11H,1-9H2

InChI Key

LUSCNZBJFBNVDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(OCC2CO2)OCC3CO3

Origin of Product

United States

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